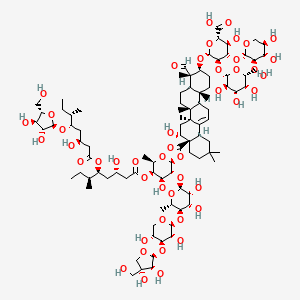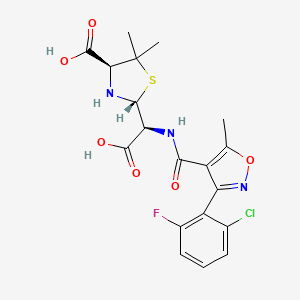
L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tetrahydrofolic Acid-d4 is the deuterium labeled version of Tetrahydrofolic acid . It is a biologically active derivative of vitamin B9, also known as folate . It acts as a donor of one-carbon groups for amino acids, nucleic acids, and lipids .
Synthesis Analysis
The synthesis of tetrahydrofolate involves the highly selective catalytic hydrogenation of folic acid . This process uses continuous-flow technology with Raney Ni as a catalyst . Through optimization of the reaction conditions, a high conversion rate of folic acid (>99%) and a high selectivity (99%) of tetrahydrofolate have been achieved .Molecular Structure Analysis
The molecular formula of L-Tetrahydrofolic Acid-d4 is C19H19D4N7O6 . The molecular weight is 449.45 g/mol . The InChI key is MSTNYGQPCMXVAQ-KLSHAWTBSA-N .Chemical Reactions Analysis
Tetrahydrofolic acid is involved in many bio-reactions, especially in the metabolism of amino acids and nucleic acids . It participates in important single-carbon transfer reactions often referred to as one-carbon metabolism .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation
L-Tetrahydrofolic Acid-d4 is used in the catalytic hydrogenation of folic acid. This process involves the use of continuous-flow technology with Raney Ni as a catalyst. Through optimization of the reaction condition, a high conversion rate of folic acid (>99%) and a high selectivity (99%) of tetrahydrofolate have been achieved .
Synthesis of Active Derivatives
L-Tetrahydrofolic Acid-d4 is used in the synthesis of active derivatives. For example, a high-purity calcium-6 S -5-methyltetrahydrofolate (6 S -5-MTHF.Ca) has been synthesized from tetrahydrofolate obtained by continuous hydrogenation through chiral resolution, methylation, salting, and recrystallization .
Metabolism of Amino Acids
L-Tetrahydrofolic Acid-d4 is a cofactor in many bio-reactions, especially in the metabolism of amino acids . It plays a crucial role in the synthesis of amino acids, which are the building blocks of proteins.
Nucleic Acid Metabolism
L-Tetrahydrofolic Acid-d4 also plays a significant role in the metabolism of nucleic acids . Nucleic acids are essential for all known forms of life, and their metabolism is vital for the processes of replication, transcription, and translation.
Vitamin B9 Derivative
L-Tetrahydrofolic Acid-d4 is a derivative of folic acid (vitamin B9), which is a water-soluble vitamin belonging to the vitamin B family . Folic acid itself is inactive in the human body, but it is a precursor to the biologically active molecule 5-methyltetrahydrofolate (5-MTHF), which is formed in the liver by hepatic reductase .
Pharmaceutical Applications
Due to its role as a cofactor in many bio-reactions, L-Tetrahydrofolic Acid-d4 has potential pharmaceutical applications. It could be used in the development of drugs targeting metabolic disorders, cancer, and other diseases where the metabolism of amino acids and nucleic acids is disrupted .
Wirkmechanismus
Target of Action
L-Tetrahydrofolic Acid-d4, a derivative of tetrahydrofolic acid, interacts with several targets in the human body. The primary targets include C-1-tetrahydrofolate synthase, cytoplasmic , bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial , aminomethyltransferase, mitochondrial , cytosolic 10-formyltetrahydrofolate dehydrogenase , methionine synthase , formimidoyltransferase-cyclodeaminase , and bifunctional purine biosynthesis protein PURH . These targets play crucial roles in various biochemical reactions, especially in the metabolism of amino acids and nucleic acids .
Mode of Action
L-Tetrahydrofolic Acid-d4 is transported across cells by receptor-mediated endocytosis . It is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate . It serves as a coenzyme in reactions involving transfers of single carbon groups .
Biochemical Pathways
L-Tetrahydrofolic Acid-d4 is involved in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . This pathway involves multiple substrates and products, with tetrahydrofolic acid (THF) as its key metabolic unit . THF acts as a carrier of one-carbon units, which are attached to THF via nitrogen atoms at positions 5 and/or 10 . The resultant THF derivatives are co-substrates for enzymes that catalyse the transfer of the one-carbon units to prime substrates .
Pharmacokinetics
Studies have shown that formaldehyde, a product of tetrahydrofolic acid degradation, regulates the stability of tetrahydrofolic acid . This suggests a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism .
Result of Action
Tetrahydrofolate, the main active metabolite of dietary folate, plays a vital role in nucleic and amino acid synthesis . A deficiency of tetrahydrofolate affects nucleic and amino acid synthesis, with actively dividing and growing cells tending to be the first affected . Tetrahydrofolate is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .
Action Environment
The action of L-Tetrahydrofolic Acid-d4 can be influenced by environmental factors. For instance, formaldehyde, a product of tetrahydrofolic acid degradation, can regulate the stability of tetrahydrofolic acid . This suggests that the environment within the cell can influence the action, efficacy, and stability of L-Tetrahydrofolic Acid-d4 .
Safety and Hazards
While specific safety and hazard information for L-Tetrahydrofolic Acid-d4 is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
L-Tetrahydrofolic Acid-d4 is a labelled analogue of L-Tetrahydrofolic Acid, which is a folic acid derivative. It is a cofactor in many bio-reactions, especially in the metabolism of amino acids and nucleic acids . This suggests potential future directions in studying its role in these metabolic processes and its potential applications in related fields .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Tetrahydrofolic Acid-d4 (Major) involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Glutamic acid", "Pteridine", "Para-aminobenzoic acid", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: L-Glutamic acid is reacted with pteridine in the presence of sodium borohydride and deuterium oxide to form dihydrofolate-d4.", "Step 2: Para-aminobenzoic acid is reacted with dihydrofolate-d4 in the presence of sodium hydroxide and hydrochloric acid to form L-Tetrahydrofolic Acid-d4.", "Step 3: L-Tetrahydrofolic Acid-d4 is purified using a combination of methanol, ethanol, acetic acid, and diethyl ether to yield the final product with a purity of >70% when packaged." ] } | |
CAS-Nummer |
1356841-72-9 |
Produktname |
L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged) |
Molekularformel |
C₁₉H₁₉D₄N₇O₆ |
Molekulargewicht |
449.45 |
Synonyme |
N-[4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d4; (-)-L-5,6,7,8-Tetrahydrofolic Acid-d4; THFA-d4; Tetrahydropteroylglutamic Acid-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




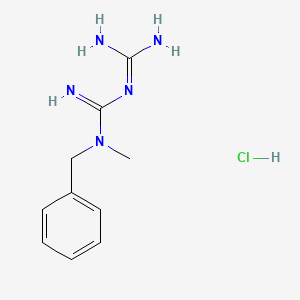
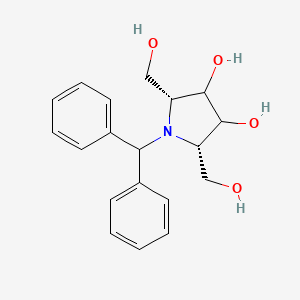
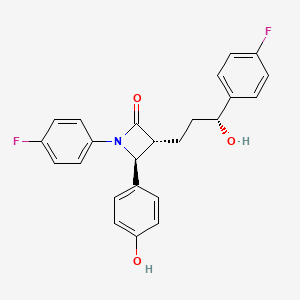

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

